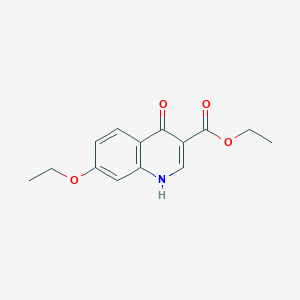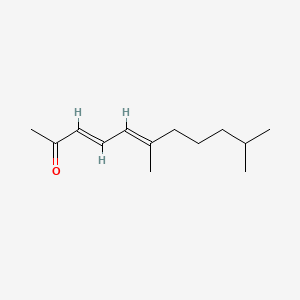![molecular formula C7H15N3S B12121728 [(E)-4-methylpentan-2-ylideneamino]thiourea CAS No. 79317-52-5](/img/structure/B12121728.png)
[(E)-4-methylpentan-2-ylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-4-methylpentan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound’s structure includes a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpentan-2-ylideneamino]thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the condensation of 4-methylpentan-2-amine with an isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-4-methylpentan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiourea derivatives
Applications De Recherche Scientifique
[(E)-4-methylpentan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(E)-4-methylpentan-2-ylideneamino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The sulfur and nitrogen atoms in the thiourea moiety play a crucial role in these interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
[(E)-4-methylpentan-2-ylideneamino]thiourea can be compared with other thiourea derivatives such as:
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant properties and potential therapeutic applications.
N,N’-di-Boc-substituted thiourea: Used as a mild thioacylating agent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other thiourea derivatives.
Propriétés
Numéro CAS |
79317-52-5 |
|---|---|
Formule moléculaire |
C7H15N3S |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
[(E)-4-methylpentan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+ |
Clé InChI |
GYKIDLIHFHUBMI-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)C/C(=N/NC(=S)N)/C |
SMILES canonique |
CC(C)CC(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


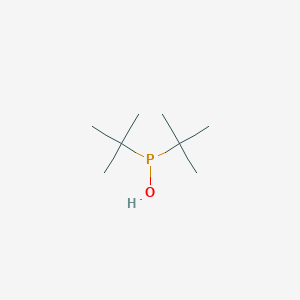
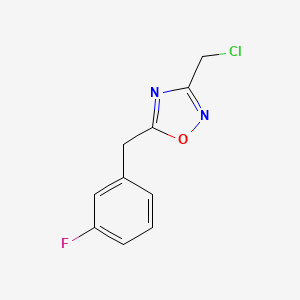
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)

![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

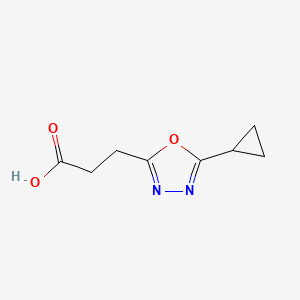
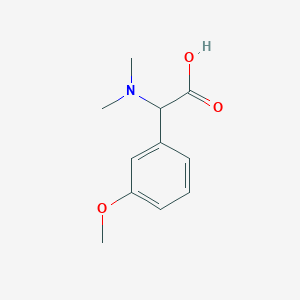
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
